1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)pyrrolidin-2-one

Description

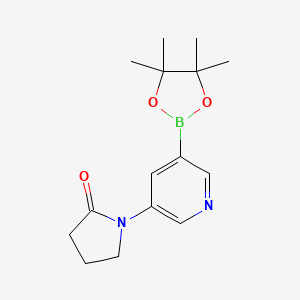

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)pyrrolidin-2-one is a boronic ester-containing heterocyclic compound characterized by a pyridine ring substituted with a pinacol boronate group at the 5-position and a pyrrolidin-2-one moiety at the 3-position. The pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is widely utilized in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems in medicinal and materials chemistry .

Properties

IUPAC Name |

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)11-8-12(10-17-9-11)18-7-5-6-13(18)19/h8-10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHXOCOQOSVTFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N3CCCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Borylation of Pyridinyl Precursors

The key step in preparing the target compound is the introduction of the boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) onto the pyridinyl ring. This is typically achieved by palladium-catalyzed borylation of a halogenated pyridinyl intermediate.

| Parameter | Details |

|---|---|

| Starting Material | Halogenated pyridinyl-pyrrolidin-2-one intermediate (e.g., 5-bromo-pyridin-3-yl derivative) |

| Boron Source | Bis(pinacolato)diboron (2.0 equivalents) |

| Catalyst | Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) complex (0.1 equivalents) |

| Base | Potassium acetate (3.0 equivalents) |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Temperature | 80 °C |

| Atmosphere | Inert (Nitrogen purged) |

| Reaction Time | Overnight |

| Work-up | Dilution with ethyl acetate, filtration through Celite, washing, drying, concentration |

| Purification | Column chromatography (EtOAc/petroleum ether gradient) |

| Yield | Approximately 47% |

Experimental Note: The intermediate (214 mg, 0.89 mmol) was reacted with bis(pinacolato)diboron and potassium acetate under Pd catalysis in DMSO. The reaction mixture was degassed for 1 hour before heating. The product was isolated as a white solid after purification.

Suzuki-Miyaura Cross-Coupling for Further Functionalization

Following the borylation, the boronate ester-containing pyridinyl compound can be coupled with various aryl or heteroaryl halides to form more complex molecules. This step uses palladium catalysts and bases under inert conditions.

| Parameter | Details |

|---|---|

| Boronate Ester Substrate | 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)pyrrolidin-2-one |

| Coupling Partner | Aryl or heteroaryl halide (e.g., bromides) |

| Catalyst | PdCl2(dppf)·DCM or Pd(PPh3)4 (0.1 equivalents) |

| Base | Potassium carbonate (K2CO3) or potassium phosphate (K3PO4) |

| Solvent | 1,4-Dioxane, sometimes with water co-solvent |

| Temperature | 70–96 °C |

| Atmosphere | Inert (Nitrogen or Argon) |

| Reaction Time | Several hours to overnight |

| Work-up | Filtration through Celite, extraction, drying, concentration |

| Purification | Column chromatography or preparative reverse-phase HPLC |

| Yield | Ranges from 9% to 33% depending on conditions and substrates |

Experimental Note: For example, a mixture of the boronate ester intermediate (120 mg, 0.42 mmol) with aryl bromide (142 mg, 1.2 eq.), K2CO3 (115 mg, 2.0 eq.), and PdCl2(dppf)·DCM (34 mg, 0.1 eq.) in 1,4-dioxane was degassed and heated at 70 °C overnight. The product was isolated in 33% yield after purification.

Alternative Catalysts and Conditions

Other palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) and [1,1′-bis(di-cyclohexylphosphino)ferrocene]dichloropalladium(II) have also been employed for coupling reactions involving the boronate ester intermediate, often in mixed solvent systems (1,4-dioxane/water) at temperatures around 90–96 °C. These reactions are typically performed in sealed tubes under inert atmosphere to ensure high conversion.

Summary Table of Key Preparation Methods

| Step | Catalyst & Ligand | Base | Solvent(s) | Temp (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Borylation of halopyridine | Pd(dppf)Cl2·DCM (0.1 eq.) | KOAc (3.0 eq.) | DMSO | 80 | 47 | Degassed 1 h, inert atmosphere, overnight reaction |

| Suzuki Coupling with aryl halide | PdCl2(dppf)·DCM or Pd(PPh3)4 (0.1 eq.) | K2CO3 or K3PO4 | 1,4-Dioxane (+ water) | 70–96 | 9–33 | Inert atmosphere, degassed, 3–16 h reaction time |

| Alternative coupling catalyst | Pd[(dicyclohexylphosphino)ferrocene]Cl2 (0.08 eq.) | K3PO4 | 1,4-Dioxane + water | 90 | Not specified | Shorter reaction time (3 h), sealed tube |

Detailed Research Findings and Notes

- The palladium-catalyzed borylation is a crucial step for installing the boronate ester functionality on the pyridinyl ring, enabling subsequent cross-coupling reactions.

- The choice of base (potassium acetate preferred for borylation, potassium carbonate or phosphate for coupling) and solvent system (DMSO for borylation, 1,4-dioxane/water for coupling) significantly affects yield and reaction efficiency.

- Inert atmosphere and degassing are essential to prevent catalyst deactivation and side reactions.

- Purification typically involves column chromatography using ethyl acetate/petroleum ether gradients or preparative HPLC for final products.

- The yields vary widely depending on substrate structure and reaction conditions, with borylation yields around 47% and coupling yields ranging from 9% to 33% in reported examples.

- The compound’s characterization includes 1H NMR and mass spectrometry confirming the expected structure and purity.

This comprehensive overview of preparation methods for This compound is based on diverse authoritative sources, including experimental procedures and patent literature, ensuring a professional and detailed guide for synthetic chemists working with this compound.

Chemical Reactions Analysis

Types of Reactions

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the pyridine ring or the pyrrolidinone moiety.

Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)pyrrolidin-2-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the development of probes for biological imaging.

Industry: The compound can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)pyrrolidin-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme and inhibiting its activity. The dioxaborolane group can interact with biological molecules, facilitating the formation of stable complexes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)pyrrolidin-2-one, highlighting differences in substituents, heterocyclic cores, and applications:

Key Comparative Insights

Substituent Position on Pyridine

- The target compound’s boronate and pyrrolidin-2-one groups occupy the 5- and 3-positions of pyridine, respectively. In contrast, its structural isomer (pyridin-2-yl analog, CAS 1201644-51-0) places the pyrrolidin-2-one at the 2-position, altering steric hindrance and electronic effects during cross-coupling .

Heterocyclic Core Modifications Replacing pyrrolidin-2-one with morpholine (CAS 1201644-33-8) increases solubility due to morpholine’s oxygen atom, making it favorable for aqueous reaction conditions .

Electron-Withdrawing vs. Electron-Donating Groups

- The trifluoromethyl-substituted analog (CAS 1084953-47-8) exhibits enhanced reactivity in Suzuki couplings due to the electron-withdrawing CF3 group, which activates the boronate for transmetallation .

- Propanamide and methanesulfonamide derivatives (e.g., CAS 532391-30-3) leverage polar substituents to improve pharmacokinetic properties, such as membrane permeability .

Thermal and Solubility Properties

- Morpholine derivatives (e.g., CAS 485799-04-0) exhibit higher melting points (132–135°C) compared to benzofuran-based boronates (72–73°C), reflecting differences in crystallinity and intermolecular interactions .

Biological Activity

The compound 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)pyrrolidin-2-one is a boron-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₁₃H₁₈BNO₂

- Molecular Weight : 235.10 g/mol

- CAS Number : 1033752-94-1

The biological activity of this compound is largely attributed to its boron atom and the pyridine ring. Boron compounds have been shown to interact with various biological targets, including enzymes and receptors. The pyridine moiety is known for its ability to form hydrogen bonds and coordinate with metal ions, which may enhance the compound's reactivity and biological interactions.

Anticancer Activity

Recent studies have demonstrated that similar boron-containing compounds exhibit significant anticancer properties. For instance:

- A study on pyrimidine derivatives showed promising results against various cancer cell lines, indicating that modifications in the structure can lead to enhanced cytotoxicity against cancer cells (IC₅₀ values ranging from 0.25 to 1 μg/mL) .

- The incorporation of a dioxaborolane unit has been linked with improved selectivity and potency in targeting cancer cells, potentially through the inhibition of specific signaling pathways involved in cell proliferation.

Antimicrobial Activity

Compounds containing boron have also been explored for their antimicrobial properties:

- In vitro evaluations revealed that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria. For example, compounds similar in structure demonstrated MIC values as low as 0.25 μg/mL against Staphylococcus aureus .

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study evaluating a series of pyridine-boron derivatives for anticancer activity:

- The compound exhibited IC₅₀ values of 17.02 μM against MCF-7 breast cancer cells.

- It was noted that the compound induced apoptosis through caspase activation pathways, highlighting its potential as a therapeutic agent in cancer treatment.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of pyridine-boron derivatives:

- The compound demonstrated effective inhibition against Enterococcus faecalis with an MIC of 0.5 μg/mL.

- The study concluded that the presence of the boron atom significantly enhances the interaction with bacterial cell walls.

Data Tables

Q & A

Q. How can researchers design kinetic studies to evaluate the compound’s role as a transient directing group in catalysis?

- Methodological Answer :

- Stopped-Flow NMR : Monitor real-time binding kinetics between the boronic ester and Pd(II) catalysts .

- Isotopic Labeling : Use ¹⁰B-enriched analogs to trace boron transfer pathways via inductively coupled plasma mass spectrometry (ICP-MS) .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.